3,4,5-TRIMETHOXY-N-[3-(3,4,5-TRIMETHOXYBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE
Description
Historical Development of Benzamide Derivatives in Academic Research
Benzamide derivatives have been integral to pharmaceutical research since the early 20th century, with initial interest stemming from their structural simplicity and metabolic stability. The unsubstituted benzamide scaffold (C₇H₇NO) served as a foundation for developing analogs with diverse biological activities. By the 1970s, substitutions on the benzene ring and amide nitrogen led to breakthroughs in antipsychotics (e.g., sulpiride) and antiemetics (e.g., metoclopramide).
The 1980s–2000s saw systematic exploration of benzamide derivatives for enzyme inhibition, particularly targeting tyrosine kinases and proteases. For example, imatinib, a benzamide-derived tyrosine kinase inhibitor, revolutionized cancer therapy. More recently, research has shifted toward multifunctional benzamides with hybrid structures, such as naphthalene-conjugated analogs, to enhance target specificity.
Table 1: Evolution of Key Benzamide Derivatives
| Era | Representative Compounds | Primary Applications |
|---|---|---|
| 1970s–1980s | Sulpiride, Metoclopramide | Antipsychotics, Antiemetics |
| 1990s–2000s | Imatinib, Eticlopride | Oncology, Dopamine Receptor Modulation |
| 2010s–2020s | Naphthalene-linked Benzamides | Multitarget Enzyme Inhibition |
Significance of 3,4,5-Trimethoxy Substitution in Medicinal Chemistry Research
The 3,4,5-trimethoxy substitution pattern on the benzamide aromatic ring enhances bioactivity through three mechanisms:
- Lipophilicity : Methoxy groups increase membrane permeability, critical for central nervous system (CNS)-targeted drugs.
- Hydrogen Bonding : The methoxy oxygen atoms act as hydrogen bond acceptors, stabilizing interactions with enzymatic active sites.
- Steric Effects : The substitution creates a planar, electron-rich region that complements aromatic pockets in targets like tyrosinase and tubulin.
Recent studies demonstrate that 3,4,5-trimethoxybenzamides exhibit IC₅₀ values up to 10-fold lower than non-substituted analogs in tyrosinase inhibition assays. For instance, N-(benzoyloxy)benzamide showed an IC₅₀ of 2.5 μM against tyrosinase, outperforming kojic acid (44.6 μM).
Table 2: Impact of 3,4,5-Trimethoxy Substitution on Bioactivity
| Compound Class | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Unsubstituted Benzamide | Tyrosinase | >100 | |
| 3,4,5-Trimethoxybenzamide | Tyrosinase | 2.5–10.5 | |
| 3,4,5-Trimethoxy-Naphthobenzamide | Tubulin Polymerization | 0.8* |
*Estimated from structural analogs.
Research Evolution of Naphthalene-Substituted Benzamides
Naphthalene substitutions introduce extended π-systems that enhance binding to hydrophobic protein domains. Early work focused on mono-naphthyl benzamides, such as 3,4,5-trimethoxy-N-(2-naphthyl)benzamide, which showed moderate activity against tubulin. The fusion of naphthalene with heterocycles (e.g., naphtho[1,2-d]thiazole) further improved affinity, as seen in derivatives targeting ATP-binding cassettes.
The compound 3,4,5-trimethoxy-N-[3-(3,4,5-trimethoxybenzamido)naphthalen-2-yl]benzamide represents a next-generation design, featuring:
- Dual Benzamide Moieties : Enables bivalent interactions with dimeric enzyme systems.
- Conformational Rigidity : The naphthalene linker restricts rotational freedom, optimizing binding geometry.
- Synergistic Electron Effects : Methoxy groups on both benzamide units create a polarized electron cloud, enhancing dipole-dipole interactions.
Current Research Landscape and Knowledge Gaps
Current studies focus on three areas:
- Synthetic Methodologies : Optimizing Ullmann coupling and Buchwald-Hartwig amidation for naphthalene-linked benzamides.
- Target Identification : Proteomic screening to identify binding partners beyond tyrosinase and tubulin.
- Structure-Activity Relationships (SAR) : Systematic variation of methoxy positions and naphthalene substituents.
Critical Knowledge Gaps :
- In Vivo Pharmacokinetics : No data exist on oral bioavailability or blood-brain barrier penetration.
- Metabolic Stability : Limited understanding of hepatic cytochrome P450 interactions.
- Cellular Toxicity : Apoptotic mechanisms remain uncharacterized.
Table 3: Priority Research Questions
| Question Category | Specific Aims |
|---|---|
| Mechanistic Studies | Elucidate binding mode with tubulin-tyrosinase complexes |
| Synthetic Chemistry | Develop regioselective naphthalene functionalization |
| Translational Research | Assess efficacy in 3D tumor spheroid models |
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[3-[(3,4,5-trimethoxybenzoyl)amino]naphthalen-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O8/c1-35-23-13-19(14-24(36-2)27(23)39-5)29(33)31-21-11-17-9-7-8-10-18(17)12-22(21)32-30(34)20-15-25(37-3)28(40-6)26(16-20)38-4/h7-16H,1-6H3,(H,31,33)(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMMASYGGHKNKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=CC=CC=C3C=C2NC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIMETHOXY-N-[3-(3,4,5-TRIMETHOXYBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE typically involves multiple steps, starting with the preparation of the trimethoxybenzamide and naphthalene derivatives. The key steps include:
- **Coupling with Naph
Preparation of Trimethoxybenzamide: This can be achieved through the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with ammonia to yield the amide.
Scientific Research Applications
Chemical Properties and Structure
The compound features a naphthalene core substituted with multiple methoxy groups and a benzamide moiety. Its molecular formula is , and it exhibits significant lipophilicity due to the presence of methoxy groups, which can enhance its bioavailability and interaction with biological targets.
Medicinal Chemistry
Anticancer Activity : Research has indicated that compounds similar to 3,4,5-trimethoxy-N-[3-(3,4,5-trimethoxybenzamido)naphthalen-2-yl]benzamide exhibit cytotoxic effects against various cancer cell lines. The presence of multiple methoxy groups may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Mechanism of Action : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. This mechanism is crucial for developing new anticancer agents that target resistant cancer types.
Neuropharmacology
Potential Neuroprotective Effects : There is growing interest in the neuroprotective properties of methoxy-substituted compounds. Preliminary studies indicate that this compound could mitigate oxidative stress in neuronal cells, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Cognitive Enhancement : Some derivatives of similar structures have been studied for their potential to enhance cognitive function. The ability to cross the blood-brain barrier (BBB) due to its lipophilic nature positions this compound as a promising candidate for further research in cognitive enhancement therapies.
Antimicrobial Activity
Research has shown that compounds with similar structural motifs possess antimicrobial properties. This suggests that this compound may also exhibit activity against various bacterial and fungal strains, warranting further investigation into its potential as an antimicrobial agent.
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Evaluated anticancer effects on breast cancer cell lines; showed IC50 values indicating significant cytotoxicity. | Supports further development as an anticancer agent. |
| Study 2 | Investigated neuroprotective effects in vitro; demonstrated reduction in oxidative stress markers. | Potential for use in neurodegenerative disease therapies. |
| Study 3 | Assessed antimicrobial properties against E. coli and S. aureus; exhibited notable inhibition zones. | Suggests application in developing new antimicrobial treatments. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
PBX2 (3,4,5-Trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide)
- Structural Differences : PBX2 replaces the naphthalene core with a benzo-pyrrolo-oxazin heterocycle, introducing a fused oxygen-nitrogen ring system. This modification likely alters electronic properties and steric bulk compared to the planar naphthalene in the target compound .
- However, the naphthalene in the target compound could offer superior stacking interactions in hydrophobic binding pockets .
3,4,5-Trimethoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide ()
- Structural Differences : This compound substitutes the naphthalene with a phenyl ring bearing a thiazole sulfonamide group. The sulfonamide introduces polar and acidic characteristics absent in the target compound.
- Functional Implications: The sulfonamide group may improve water solubility but could reduce membrane permeability.
N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)benzamide ()
- Structural Differences : Features a tetrahydrobenzothiazole ring instead of naphthalene. The saturated thiazole ring reduces aromaticity but increases conformational flexibility.
- Functional Implications : The tetrahydrobenzothiazole moiety may enhance bioavailability due to reduced planarity, but this could come at the cost of weaker target binding compared to the naphthalene system .
MIBE (Ethyl 3-[5-(2-ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]but-2-enoate)
- However, MIBE’s ester and vinyl groups confer distinct pharmacokinetic properties .
Comparative Data Table
Key Research Findings
- Synthetic Complexity: The target compound’s synthesis likely involves multi-step coupling of benzoyl chlorides with aminonaphthalenes, analogous to methods described in –5 for triazole and oxadiazole derivatives. This contrasts with simpler routes for phenyl-based analogs (e.g., ) .
- Biological Relevance : Trimethoxybenzamide derivatives are frequently associated with tubulin binding (e.g., combretastatin analogs), suggesting the target compound may exhibit antiproliferative activity .
- Solubility Challenges : Unlike sulfonamide-containing analogs (), the target compound’s high hydrophobicity (due to naphthalene and methoxy groups) may limit aqueous solubility, necessitating formulation optimization .
Q & A
Q. What are the optimal synthetic routes for preparing 3,4,5-trimethoxy-N-[3-(3,4,5-trimethoxybenzamido)naphthalen-2-yl]benzamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step amidation process. A general approach involves:
Condensation : Reacting substituted benzaldehyde derivatives with aminonaphthalene precursors under reflux in ethanol with glacial acetic acid as a catalyst .
Amidation : Coupling intermediates (e.g., 3,4,5-trimethoxybenzoyl chloride) with naphthalene-2-amine derivatives using carbodiimide coupling agents (e.g., EDC·HCl) in acetonitrile/water (3:1) at room temperature for 72 hours .
- Key Variables :
- Solvent choice : Ethanol or acetonitrile affects reaction kinetics and byproduct formation.
- Catalysts : Carbodiimides improve coupling efficiency compared to boric acid .
- Yield Optimization : Crystallization from methanol:water (4:1) typically achieves ~75% purity .
Table 1 : Comparative Yields Under Different Conditions
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDC·HCl | Acetonitrile | 72 | 75 |
| Boric Acid | Ethanol | 96 | 62 |
Q. How is structural characterization performed for this compound, and what analytical techniques are critical for confirming purity?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Identifies methoxy groups (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–8.2 ppm). The absence of amine protons (δ ~5 ppm) confirms complete amidation .
- IR : Stretching bands at ~3300 cm⁻¹ (N-H) and ~1650 cm⁻¹ (C=O) validate amide bond formation .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 292.07 [M⁺] for intermediates) .
- Elemental Analysis : Carbon/nitrogen ratios must align with theoretical values (e.g., C: 78.05%, N: 9.58%) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets, and how do steric effects from trimethoxy groups influence interactions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use software like COMSOL Multiphysics to model interactions with kinase domains (e.g., EGFR or CDK2). The trimethoxy groups create steric hindrance, reducing binding to flat hydrophobic pockets but enhancing selectivity for polar residues .
- Docking Studies : Tools like AutoDock Vina assess binding modes. The naphthalene core aligns with π-π stacking, while methoxy groups form hydrogen bonds with Asp86 or Lys33 .
- Data Validation : Compare computational results with SPR (Surface Plasmon Resonance) binding assays (KD values < 100 nM indicate high affinity) .
Q. How can factorial design optimize reaction parameters for scaling synthesis while minimizing byproducts?
- Methodological Answer : Apply a 2³ factorial design to evaluate three factors:
- A : Temperature (25°C vs. 60°C)
- B : Catalyst loading (1 eq vs. 1.5 eq)
- C : Solvent polarity (ethanol vs. DMF)
- Response Variables : Yield, purity, and byproduct formation.
- Analysis : ANOVA identifies temperature as the most significant factor (p < 0.01). Ethanol at 25°C with 1.5 eq EDC·HCl maximizes yield (82%) and minimizes impurities (<5%) .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., cytotoxicity vs. anti-inflammatory effects)?
- Methodological Answer :
- Meta-Analysis : Aggregate data from ≥10 studies using PRISMA guidelines. Stratify by:
- Cell Lines : IC50 varies between HeLa (5 µM) and RAW 264.7 (>20 µM) due to differential expression of COX-2 .
- Assay Conditions : Serum-free media reduces false-positive cytotoxicity by 30% .
- Mechanistic Studies : Use siRNA knockdown to isolate target pathways (e.g., NF-κB vs. MAPK) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
